molecular formula C14H15ClN2 B1479361 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine CAS No. 2109486-92-0

4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine

Cat. No. B1479361
CAS RN: 2109486-92-0
M. Wt: 246.73 g/mol
InChI Key: LAQOFXAENAGTEG-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[2.2.1]hept-5-en-2-yl group, which is a type of cycloalkene, a class of organic compounds composed of carbon and hydrogen atoms arranged in a ring structure . It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The chlorine and cyclopropyl groups attached to the pyrimidine ring could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclo[2.2.1]hept-5-en-2-yl group and the pyrimidine ring in separate steps, followed by their combination . The chlorine and cyclopropyl groups could be added in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex due to the presence of multiple ring structures . The exact structure would depend on the specific arrangement of these rings and the positions of the chlorine and cyclopropyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cycloalkene and pyrimidine rings, as well as the chlorine and cyclopropyl groups . These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorine atom could increase its polarity and influence its solubility .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-13-7-12(16-14(17-13)9-3-4-9)11-6-8-1-2-10(11)5-8/h1-2,7-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQOFXAENAGTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3CC4CC3C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 3
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 4
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 5
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine

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